molecular formula C15H21F2N5 B10930469 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine

Cat. No.: B10930469
M. Wt: 309.36 g/mol
InChI Key: ZVCNVGWHKGZUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the difluoromethyl group, and attachment of the pyrazolyl and methylbutyl groups. Common reagents used in these reactions may include:

  • Pyrimidine precursors
  • Difluoromethylating agents
  • Pyrazole derivatives
  • Alkylating agents

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
  • Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
  • Substitution reagents (e.g., halides, nucleophiles)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents. Examples include:

  • 4-(trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine
  • 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methylbutyl)pyrimidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H21F2N5

Molecular Weight

309.36 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine

InChI

InChI=1S/C15H21F2N5/c1-9(2)5-6-18-15-19-12(7-13(20-15)14(16)17)11-8-22(4)21-10(11)3/h7-9,14H,5-6H2,1-4H3,(H,18,19,20)

InChI Key

ZVCNVGWHKGZUII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NCCC(C)C)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.